3-(2,6-Difluorophenyl)prop-2-ynoic acid
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Overview
Description
3-(2,6-Difluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4F2O2 and a molecular weight of 182.13 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a propynoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene.
Formation of Propargyl Bromide: The 2,6-difluorobenzene is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(2,6-difluorophenyl)prop-2-yne.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted phenylpropynoic acids .
Scientific Research Applications
3-(2,6-Difluorophenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the propynoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)prop-2-ynoic acid
- 3-(2,6-Dibromophenyl)prop-2-ynoic acid
- 3-(2,6-Dimethylphenyl)prop-2-ynoic acid
Uniqueness
3-(2,6-Difluorophenyl)prop-2-ynoic acid is unique due to the presence of fluorine atoms, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or methylated analogs .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMLJGDOZADQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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